molecular formula C20H18N4OS B3216263 N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1171398-65-4

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

Cat. No. B3216263
CAS RN: 1171398-65-4
M. Wt: 362.4 g/mol
InChI Key: YROSIEINOORSCR-UHFFFAOYSA-N
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Description

The compound “N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide” is a novel derivative synthesized from benzothiazole . Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications . It has been used in the synthesis of various compounds with diverse biological activities .


Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The compound was synthesized through a series of chemical reactions involving coupling, acetylation, and nucleophilic substitution .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1H-Pyrazole-3-carboxamide exhibits potential as a scaffold for designing novel pharmaceutical agents. Researchers explore its derivatives to develop drugs targeting specific diseases. The compound’s structural features, such as the pyrazole ring and benzothiazole moiety, contribute to its bioactivity. By modifying substituents, scientists can fine-tune its pharmacological properties .

Anticancer Agents

The benzothiazole-containing pyrazole derivatives have attracted attention due to their antiproliferative activity against cancer cells. Researchers investigate their mechanisms of action, cytotoxicity, and selectivity. These compounds may inhibit cell growth, induce apoptosis, or interfere with specific signaling pathways involved in cancer progression .

Anti-Inflammatory Properties

1H-Pyrazole-3-carboxamide derivatives may possess anti-inflammatory effects. Scientists study their ability to modulate inflammatory pathways, such as NF-κB, COX-2, and cytokines. These compounds could potentially serve as leads for developing anti-inflammatory drugs .

Antimicrobial Activity

The benzothiazole-pyrazole scaffold has shown promise as an antimicrobial agent. Researchers explore its antibacterial and antifungal properties. By synthesizing derivatives and evaluating their efficacy, they aim to combat drug-resistant pathogens .

Agrochemical Applications

1H-Pyrazole-3-carboxamide derivatives might find use in agriculture. Their bioactivity against pests, plant pathogens, or weeds could lead to the development of environmentally friendly pesticides or herbicides. Researchers investigate their mode of action and safety profiles .

Material Science and Organic Electronics

Beyond biological applications, scientists explore the electronic properties of pyrazole derivatives. These compounds can serve as building blocks for organic semiconductors, light-emitting materials, or conductive polymers. Their π-conjugated systems make them interesting candidates for optoelectronic devices .

Future Directions

The compound and its derivatives were evaluated for anti-inflammatory activity . Future research could explore its potential applications in other therapeutic areas. Further, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-3-24-13(2)12-17(23-24)19(25)21-15-9-5-4-8-14(15)20-22-16-10-6-7-11-18(16)26-20/h4-12H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROSIEINOORSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901146448
Record name N-[2-(2-Benzothiazolyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

CAS RN

1171398-65-4
Record name N-[2-(2-Benzothiazolyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171398-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(2-Benzothiazolyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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